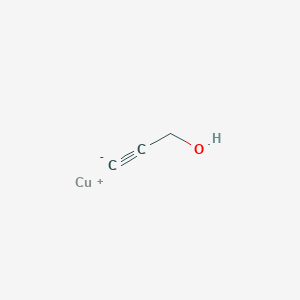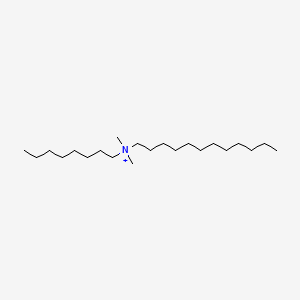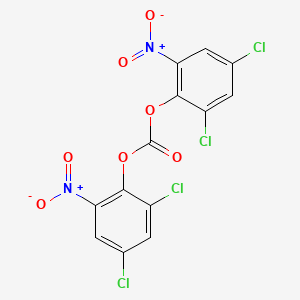
Bis(2,4-dichloro-6-nitrophenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4-dichloro-6-nitrophenyl) carbonate: is an organic compound with the molecular formula C13H6Cl4N2O7. It is a derivative of carbonate, where two 2,4-dichloro-6-nitrophenyl groups are bonded to a central carbonate group. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dichloro-6-nitrophenyl) carbonate typically involves the reaction of 2,4-dichloro-6-nitrophenol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,4-dichloro-6-nitrophenyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitrophenyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce 2,4-dichloro-6-nitrophenol and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl carbonates can be formed.
Hydrolysis Products: 2,4-dichloro-6-nitrophenol and carbon dioxide.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2,4-dichloro-6-nitrophenyl) carbonate is used as a reagent in organic synthesis, particularly in the preparation of other carbonate esters and in polymer chemistry.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for their potential use in drug delivery systems or as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is valuable in the production of specialty polymers and materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mecanismo De Acción
The mechanism by which Bis(2,4-dichloro-6-nitrophenyl) carbonate exerts its effects in chemical reactions involves the activation of the carbonate group, making it susceptible to nucleophilic attack. The electron-withdrawing nitro groups enhance the reactivity of the carbonate, facilitating various substitution and hydrolysis reactions.
Comparación Con Compuestos Similares
Bis(4-nitrophenyl) carbonate: Another carbonate ester with similar reactivity but different substituents.
Bis(2,4-dichloro-5-nitrophenyl) carbonate: A closely related compound with a different substitution pattern on the phenyl rings.
Uniqueness: Bis(2,4-dichloro-6-nitrophenyl) carbonate is unique due to the presence of both chloro and nitro groups, which significantly influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis and material science.
Propiedades
Número CAS |
52715-98-7 |
|---|---|
Fórmula molecular |
C13H4Cl4N2O7 |
Peso molecular |
442.0 g/mol |
Nombre IUPAC |
bis(2,4-dichloro-6-nitrophenyl) carbonate |
InChI |
InChI=1S/C13H4Cl4N2O7/c14-5-1-7(16)11(9(3-5)18(21)22)25-13(20)26-12-8(17)2-6(15)4-10(12)19(23)24/h1-4H |
Clave InChI |
NELPXZSFDMJQMS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)OC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)
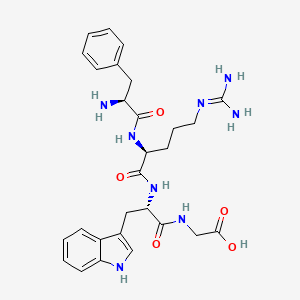


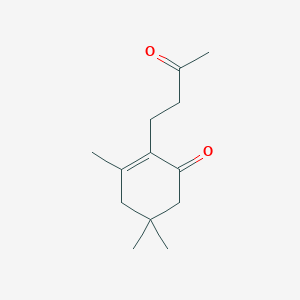
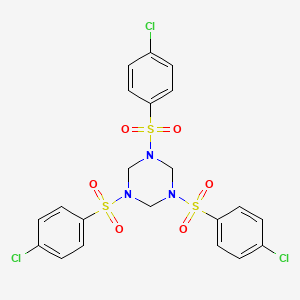

![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)
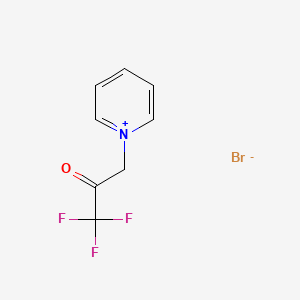
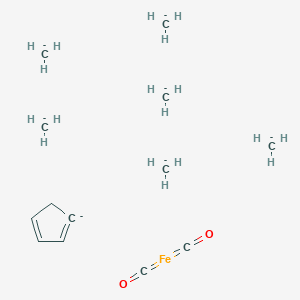
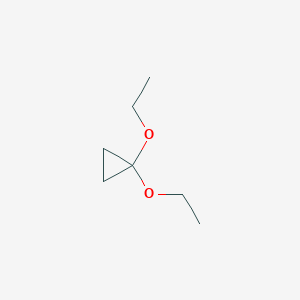
![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)
